REACTION_SMILES
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[CH2:1]([CH3:2])[c:3]1[c:4]([C:5](=[O:6])[O:7][CH3:8])[cH:9][c:10]([S:14](=[O:15])(=[O:16])[CH3:17])[c:11]([Cl:13])[cH:12]1.[CH3:18][OH:19].[Na+:21].[OH-:20]>>[CH2:1]([CH3:2])[c:3]1[c:4]([C:5](=[O:6])[OH:7])[cH:9][c:10]([S:14](=[O:15])(=[O:16])[CH3:17])[c:11]([Cl:13])[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cc(Cl)c(S(C)(=O)=O)cc1C(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CCc1cc(Cl)c(S(C)(=O)=O)cc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |